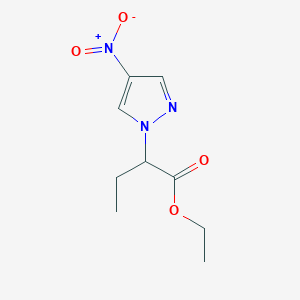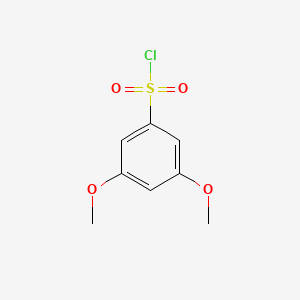![molecular formula C14H8Cl2F3N5 B2903006 3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 2085689-80-9](/img/structure/B2903006.png)
3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine is a synthetic compound known for its unique chemical structure and significant applications in various fields of scientific research. This compound is characterized by the presence of a tetrazolyl group, chlorinated phenyl ring, and trifluoromethyl group attached to a pyridine ring, lending it distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available 2-chloro-5-(trifluoromethyl)pyridine and 3-chlorobenzyl bromide.
Formation of Intermediate: : The reaction between 2-chloro-5-(trifluoromethyl)pyridine and a nucleophile leads to the formation of an intermediate.
Addition of Tetrazole Group: : The intermediate reacts with sodium azide under acidic conditions to form the tetrazole ring.
Final Coupling: : The intermediate product is coupled with 3-chlorobenzyl bromide in the presence of a base, completing the synthesis of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocol. Optimization of reaction conditions, including temperature, pressure, and use of catalysts, is critical to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions under strong oxidizing agents, leading to potential degradation products.
Reduction: : Reductive reactions can modify the tetrazole ring and the chlorinated phenyl ring.
Substitution: : Halogen exchange reactions can occur at the chlorine sites in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: : Derivatives with altered oxidation states on the phenyl ring and pyridine ring.
Reduction: : Reduced tetrazole derivatives.
Substitution: : Halogen-substituted analogs with varying functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: : It is studied for its interactions with biological macromolecules, particularly enzymes and receptors, aiding in the development of new bioactive molecules.
Medicine: : The compound shows potential as a pharmacophore in drug discovery, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: : It is employed in material science research, contributing to the development of advanced materials with specific functional properties.
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and DNA. The presence of the tetrazole and chlorinated phenyl ring allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-chloro-5-(trifluoromethyl)pyridine: : Lacks the tetrazole and chlorinated phenyl ring, making it less versatile in biological applications.
3-chlorophenyl tetrazole: : Absence of the pyridine and trifluoromethyl groups limits its chemical reactivity.
5-(trifluoromethyl)-2-pyridyl azide: : The azide group offers different reactivity compared to the tetrazole ring.
In comparison, 3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine boasts a unique combination of functional groups that enhance its applicability across various scientific fields.
Propriétés
IUPAC Name |
3-chloro-2-[(S)-(3-chlorophenyl)-(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N5/c15-9-3-1-2-7(4-9)11(13-21-23-24-22-13)12-10(16)5-8(6-20-12)14(17,18)19/h1-6,11H,(H,21,22,23,24)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAGXUUHVGRNBA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2902926.png)

![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)


![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)

![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2902937.png)




![1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B2902944.png)

